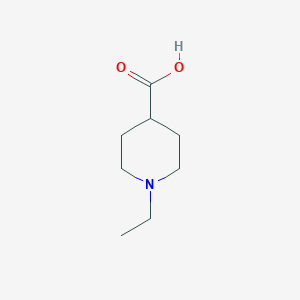

1-Ethylpiperidine-4-carboxylic acid

Overview

Description

1-Ethylpiperidine-4-carboxylic acid (EPCA) is an organic compound and a derivative of piperidine, a cyclic organic compound found in many plants and animals. This compound is an important intermediate in the synthesis of many drugs and pharmaceuticals. It has been used in the synthesis of a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and anti-depressants. EPCA has also been used in the synthesis of some natural products and other compounds. In addition, EPCA has been used in the synthesis of some biologically active compounds and in the development of new drug delivery systems.

Scientific Research Applications

Spin Labeling and Structural Studies

1-Ethylpiperidine-4-carboxylic acid, through its derivatives, plays a significant role in spin labeling and structural analysis in biochemistry and material science. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative, is used as a nitroxide spin-labeled amino acid. This compound is effective as a β-turn and 310/α-helix inducer in peptides and serves as an excellent and relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).

Chemistry and Bioconjugation

The compound also has implications in chemistry, particularly in the study of molecular structures and interactions. N-ethylpiperidine betaine hydrate and its complex with squaric acid have been studied, revealing insights into the hydrogen bonding preferences and molecular conformation, which are crucial for understanding molecular interactions and reactivity (Dega-Szafran, Dutkiewicz, Kosturkiewicz, & Szafran, 2013). Additionally, the mechanism of amide formation by carbodiimide in aqueous media involves derivatives of this compound, showcasing its relevance in bioconjugation processes (Nakajima & Ikada, 1995).

Radical Reactions and Organic Synthesis

In organic synthesis, this compound derivatives have been used to mediate carbon-carbon bond-forming radical reactions. This approach avoids many issues associated with traditional methodologies, indicating its utility in cleaner, more efficient synthetic processes (Graham, Murphy, & Coates, 1999).

Plant Physiology and Ethylene Precursor Role

Interestingly, derivatives of this compound, such as 1-aminocyclopropane-1-carboxylic acid, have significant roles in plant physiology, acting as precursors to the plant hormone ethylene. This molecule is central to ethylene biosynthesis and is involved in various vegetative and developmental processes in plants (Polko & Kieber, 2019). Moreover, the transportation and accumulation of this compound within plants are crucial areas of study, offering insights into plant growth and response mechanisms (Vanderstraeten & Van Der Straeten, 2017).

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mode of Action

It is known that piperidine derivatives can interact with various targets in the body, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 15721 , which could influence its absorption and distribution in the body.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

properties

IUPAC Name |

1-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMTYNXPJWISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596222 | |

| Record name | 1-Ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90204-94-7 | |

| Record name | 1-Ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)